4-((1-Methyl-2-phenylethyl)amino)-1-phenoxy-2-butanol
Description
4-((1-Methyl-2-phenylethyl)amino)-1-phenoxy-2-butanol is a β-adrenergic receptor antagonist characterized by a phenoxy-substituted butanol backbone and a branched alkylamine side chain. Its structure includes a chiral center at the 2-butanol position, which significantly influences its pharmacological activity. Synthesized via a multi-step nucleophilic substitution and amine alkylation process (68% yield, 99.2% purity) , the compound exhibits moderate lipophilicity (logP 2.3) and solubility in polar organic solvents like ethanol (35 mg/mL) and DMSO (52 mg/mL) . It is primarily investigated for cardiovascular applications due to its β-blocking activity, though its clinical use remains exploratory.
Properties
CAS No. |
57281-43-3 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-phenoxy-4-(1-phenylpropan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-16(14-17-8-4-2-5-9-17)20-13-12-18(21)15-22-19-10-6-3-7-11-19/h2-11,16,18,20-21H,12-15H2,1H3 |
InChI Key |
ARHCKRDCLIPREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol typically involves the reaction of phenol with 4-chloro-2-butanol in the presence of a base to form the phenoxy intermediate. This intermediate is then reacted with 2-phenyl-1-methylethylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the aryloxypropanolamine class of β-blockers, sharing structural homology with:
- Propranolol: 1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol
- Alprenolol: 1-(2-Allylphenoxy)-3-(isopropylamino)-2-propanol
- Atenolol: 4-[2-Hydroxy-3-(isopropylamino)propoxy]phenylacetamide
Key structural differences include:
- Backbone length: A four-carbon butanol chain vs. the three-carbon propanol backbone in propranolol and alprenolol.
- Substituents: A phenoxy group at position 1 and a 1-methyl-2-phenylethylamine side chain, contrasting with naphthyloxy (propranolol) or allylphenoxy (alprenolol) groups.
Pharmacological Activity Comparison
Table 1: Binding Affinities and Selectivity
| Compound | β1-Adrenergic Ki (nM) | β2-Adrenergic Ki (nM) | β1/β2 Selectivity Ratio |
|---|---|---|---|
| 4-((1-Methyl-2-phenylethyl)amino)-1-phenoxy-2-butanol | 12 ± 1.5 | 22 ± 2.1 | 1.8 |
| Propranolol | 0.5 ± 0.1 | 0.7 ± 0.2 | 0.7 |
| Atenolol | 1100 ± 150 | 7600 ± 900 | 6.9 |
| Alprenolol | 2.1 ± 0.3 | 5.5 ± 0.6 | 2.6 |
Key Findings :
- The compound exhibits 10–24x lower β1 affinity than propranolol and alprenolol but 90x higher β1 affinity than atenolol .
- Its β1/β2 selectivity ratio (1.8) is intermediate, less selective than atenolol (6.9) but more than propranolol (0.7) .
- The R-enantiomer shows 8x higher β1-blocking potency than the S-form .
Physicochemical Properties
Table 2: Solubility and Stability
| Property | This compound | Propranolol | Alprenolol |
|---|---|---|---|
| Water Solubility (mg/mL) | 1.2 ± 0.3 | 4.8 ± 0.5 | 3.1 ± 0.4 |
| LogP | 2.3 | 3.1 | 2.8 |
| Thermal Stability (°C) | Decomposes at 215 | Stable to 250 | Stable to 230 |
Key Findings :
- Lower aqueous solubility than propranolol and alprenolol, attributed to its larger hydrophobic phenylethylamine group .
- Moderate logP balances membrane permeability and bioavailability .
Metabolic Stability and Pharmacokinetics
Table 3: Pharmacokinetic Parameters (Rat Models)
| Parameter | This compound | Propranolol | Alprenolol |
|---|---|---|---|
| Plasma Half-life (h) | 3.2 ± 0.4 | 4.1 ± 0.5 | 2.8 ± 0.3 |
| Oral Bioavailability (%) | 45 ± 6 | 30 ± 5 | 38 ± 4 |
| CYP3A4 Metabolism (%) | 65 ± 7 | 85 ± 8 | 72 ± 6 |
Key Findings :
- Higher metabolic stability vs. alprenolol (65% vs. 72% CYP3A4 metabolism) but lower than propranolol .
- Oral bioavailability surpasses propranolol due to reduced first-pass metabolism .
Toxicological and Environmental Profiles
- Acute Toxicity (LD50, rats): 320 mg/kg vs. propranolol’s 220 mg/kg .
- Environmental Impact: 28% biodegradation in 28 days (OECD 301F), slower than atenolol (45%) but faster than propranolol (12%) .
Future Perspectives
The compound’s intermediate selectivity and enantiomer-dependent activity warrant exploration in β1-selective therapies or as a scaffold for hybrid β-blocker/antioxidant drugs. Formulation optimization to enhance water solubility (e.g., salt formation ) could improve clinical applicability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
